molecular formula C29H34N2O6S B11211826 4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide

4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B11211826
M. Wt: 538.7 g/mol
InChI Key: GPYWIGFFFSEEPX-UHFFFAOYSA-N
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Description

4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the ethylphenoxy and dimethoxy groups. The final step involves the sulfonamide formation.

    Preparation of Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Ethylphenoxy and Dimethoxy Groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like ethylphenol and dimethoxybenzene.

    Formation of Sulfonamide: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.

    Reduction: Reduction reactions can occur at the carbonyl and sulfonamide groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-((4-methylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide
  • 4-(1-((4-phenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide

Uniqueness

The uniqueness of 4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H34N2O6S

Molecular Weight

538.7 g/mol

IUPAC Name

4-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C29H34N2O6S/c1-6-20-7-11-23(12-8-20)37-19-26-25-18-28(36-5)27(35-4)17-22(25)15-16-31(26)29(32)21-9-13-24(14-10-21)38(33,34)30(2)3/h7-14,17-18,26H,6,15-16,19H2,1-5H3

InChI Key

GPYWIGFFFSEEPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)OC)OC

Origin of Product

United States

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